Isoboonein

Anti-inflammatory Natural Product Iridoid

Researchers studying iridoid SAR face confounding bioactivity data from glycosidic analogs. Isoboonein (CAS 99946-04-0) resolves this as a non-glycosidic iridoid δ-lactone with confirmed (4aR,6S,7R,7aS) stereochemistry. • Anti-inflammatory benchmark: NO inhibition (IC50 = 86.27 µg/mL) without cytotoxicity in RAW264.7 macrophages - reproducible positive control. • Selectivity probe: Quantifiable anti-inflammatory activity with negligible antibacterial effects, enabling pathway deconvolution. • Analytical standard: Chemotaxonomic marker for Rauwolfia, Alstonia, and Gentiana species. Supplied with full QC documentation (HPLC, NMR, MS) and batch-level traceability.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 99946-04-0
Cat. No. B047673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoboonein
CAS99946-04-0
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1C(CC2C1COC(=O)C2)O
InChIInChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
InChIKeyDPDXVBIWZBJGSX-XUTVFYLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





Isoboonein: Non-Glycosidic Iridoid Reference Compound


Isoboonein (CAS: 99946-04-0) is a naturally occurring, non-glycosidic monoterpenoid δ-lactone belonging to the iridoid class [1]. It is characterized by the core cyclopenta[c]pyran-3(1H)-one skeleton with a defined (4aR,6S,7R,7aS) stereochemistry, a molecular formula of C9H14O3, and a molecular weight of 170.21 g/mol [2]. Isoboonein has been isolated and characterized from various plant sources, including Rauwolfia grandiflora, Alstonia scholaris, and Gentiana loureirii, where it is often found alongside its structural isomer boonein and other iridoids like loganin and loganic acid [3]. This compound is of interest to researchers for its potential anti-inflammatory and antibacterial activities, though its specific biological profile is distinct from many glycosidic iridoid analogs [4].

Isoboonein Procurement: Critical Specificity Requirements


The class of iridoids encompasses a vast structural diversity, including glycosylated and non-glycosylated forms, which translates into highly variable and non-interchangeable biological activities [1]. Isoboonein is a non-glycosidic iridoid, a key feature that fundamentally differentiates it from common comparators like loganin and loganic acid, which are iridoid glycosides. The presence or absence of a sugar moiety drastically alters a molecule's polarity, solubility, and target interaction profile, making simple substitution between them scientifically invalid [2]. For instance, while isoboonein has been identified as a moderately active anti-inflammatory agent in a specific cellular model (IC50 = 86.27 µg/mL), other closely related compounds isolated from the same source exhibited a nearly 10-fold difference in potency, underscoring the high degree of selectivity within this compound class [3]. Therefore, selecting the precise compound is not a matter of generic class activity but of specific, evidence-backed molecular identity, which the following quantitative evidence will substantiate.

Isoboonein Anti-Inflammatory and Cytotoxicity Profile


Anti-Inflammatory Activity Comparison in RAW264.7 Macrophages

In a study evaluating 20 compounds isolated from Neonauclea reticulata for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, isoboonein (7) demonstrated a moderate anti-inflammatory effect with an IC50 value of 86.27 ± 3.45 µg/mL. This activity is quantifiably distinct from other compounds in the same study. For example, syringaresinol (10) was significantly more potent with an IC50 of 9.18 ± 1.90 µg/mL, while trans-caffeic acid (15) was less potent at 95.16 ± 1.20 µg/mL [1]. This demonstrates the specific and non-generalizable nature of the anti-inflammatory response within this set of natural products.

Anti-inflammatory Natural Product Iridoid

No Overt Cytotoxicity in RAW264.7 Macrophages

An important differentiation factor for isoboonein is its lack of overt cytotoxicity in the RAW264.7 macrophage model at the tested concentrations. The study by Chang et al. (2019) explicitly states that 'all compounds exhibited no obvious cytotoxicity compared to the control group' [1]. This finding is critical as it suggests that the observed anti-inflammatory activity (IC50 = 86.27 µg/mL) is not a secondary effect of cell death, a common confounding factor in early-stage drug discovery assays. This clean cytotoxicity profile provides a distinct advantage over compounds where anti-inflammatory effects are intertwined with or caused by general cellular toxicity.

Cytotoxicity Anti-inflammatory Safety Profile

Antibacterial Inactivity: Differentiation from Active Iridoids

In contrast to some structurally related compounds, isoboonein has been shown to possess either very weak or no antibacterial activity. One study evaluating iridoids from Gentiana loureirii found that isoboonein and its co-isolates were 'either inactive or very weakly active' against a panel of bacteria [1]. This is a critical point of differentiation from other compounds found in the same sources, such as 1β,3β-dihydroxyurs-12-en-27-oic acid, which showed potent activity against multiple strains including MRSA and VREF with MICs as low as 2-4 µg/mL [2]. The inactivity of isoboonein in antibacterial assays is a defining feature that must be considered when procuring a compound for anti-infective or anti-inflammatory research.

Antibacterial Selectivity Inactivity

Structural Confirmation and Stereochemistry

The absolute and relative stereochemistry of isoboonein, (4aR,6S,7R,7aS)-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one, has been unequivocally confirmed through total synthesis [1] and detailed NMR analysis [2]. This is a critical point of differentiation from its close structural isomer, boonein. The precise three-dimensional arrangement of functional groups is essential for molecular recognition and biological activity. The availability of synthetic confirmation ensures that researchers procuring isoboonein are working with the exact stereoisomer reported in the literature, which is not guaranteed when relying solely on isolation from a natural source. This confirmation is a key component of scientific rigor and reproducibility that distinguishes well-characterized compounds from those with ambiguous structural assignments.

Structural Elucidation Stereochemistry Analytical Standard

Isoboonein Strategic Research Applications


Non-Cytotoxic Anti-Inflammatory Control in Macrophages

Based on the quantitative data showing an IC50 of 86.27 µg/mL for NO production inhibition with no overt cytotoxicity in RAW264.7 cells [1], isoboonein is ideally suited as a moderate-efficacy positive control or a non-cytotoxic reference standard in macrophage-based anti-inflammatory assays. It provides a reproducible benchmark to compare the effects of novel compounds or extracts without the confounding variable of cell death.

SAR Reference Compound for Iridoid Selectivity

Isoboonein's unique profile—having quantifiable anti-inflammatory activity [1] while being devoid of significant antibacterial effects [2]—makes it an essential tool in SAR studies. Researchers can use it to probe the specific structural features (e.g., the non-glycosidic core, the δ-lactone moiety) that are responsible for driving activity towards anti-inflammatory pathways over antibacterial ones, especially when compared to active antimicrobial iridoids [3].

Analytical Standard for Chemotaxonomic Fingerprinting

As a well-characterized, non-glycosidic iridoid with a fully confirmed stereochemistry [4], isoboonein serves as a reliable analytical reference standard for the identification and quantification of iridoids in plant extracts. Its presence is a key marker in the chemotaxonomic profiling of species like Rauwolfia grandiflora, Alstonia scholaris, and Gentiana loureirii, where it is found alongside other common iridoids like boonein and loganin [5].

Negative Control in Antibacterial Screening

Given its documented lack of potent antibacterial activity [2], isoboonein is a valuable negative control or an 'inactive' component for inclusion in antibacterial screening programs. This application is particularly useful when investigating plant extracts known to contain isoboonein, as it helps rule out this compound as the source of any observed activity and directs focus toward other, active constituents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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